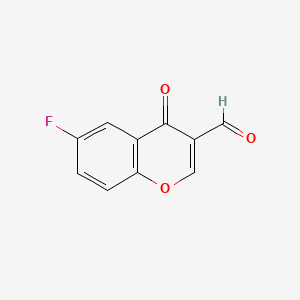

6-Fluor-3-formylchromon

Übersicht

Beschreibung

6-Fluoro-3-formylchromone (6-FFC) is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. 6-FFC is a versatile compound that can be used in a variety of ways, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a substrate for enzymatic reactions. 6-FFC has attracted considerable attention due to its unique chemical and physical properties, which make it a useful tool for a variety of research applications. In

Wissenschaftliche Forschungsanwendungen

Optoelektronische Bauelemente

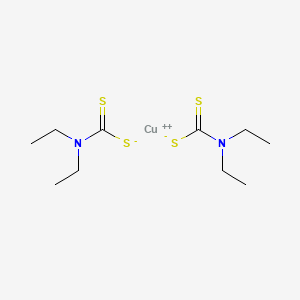

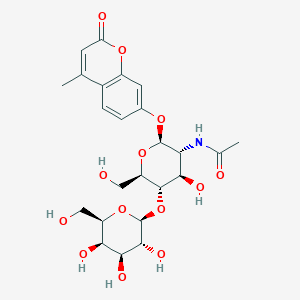

6-Fluor-3-formylchromon: wurde auf seine potenzielle Verwendung in optoelektronischen Bauelementen untersucht. Die Fähigkeit der Verbindung, Komplexe mit Lanthaniden wie Terbium (Tb(III)) zu bilden, wurde untersucht, insbesondere für Anwendungen mit grüner Lichtemission {svg_1}. Diese Komplexe weisen eine starke Lumineszenz, lange Emissionslebensdauern und schmale Emissionsbanden auf, was sie für den Einsatz in Displays, Leuchtstofflampen, LEDs und Zellproben geeignet macht.

Lumineszierende Materialien

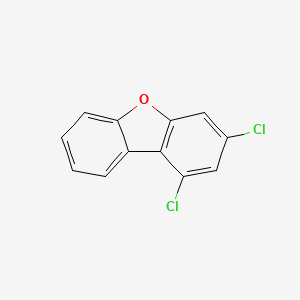

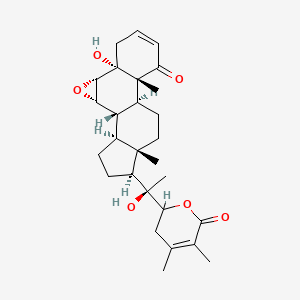

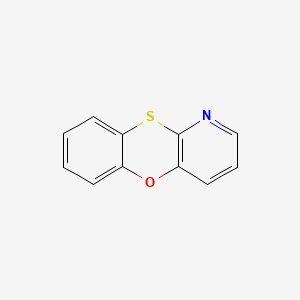

Die photophysikalischen Eigenschaften von This compound machen es zu einem Kandidaten für die Verwendung als lumineszierendes Material in Beleuchtungssystemen {svg_2}. Seine hohe Kristallinität und nanometergroßen Kristallite sind von Vorteil, um helle und effiziente Beleuchtungslösungen zu schaffen.

Synthese von fluorhaltigen Chromon-Tetrazolen

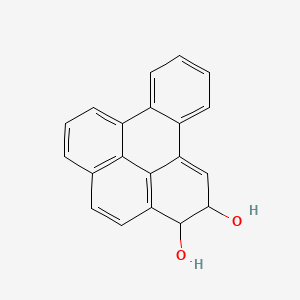

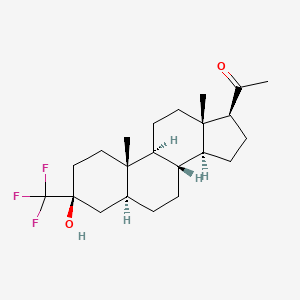

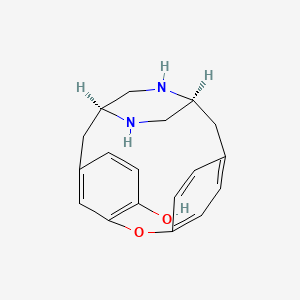

Diese Verbindung dient als Vorläufer bei der Synthese von fluorhaltigen Chromon-Tetrazolen {svg_3}. Diese Derivate haben potenzielle Anwendungen in der medizinischen Chemie, wo die Einführung von Fluor die biologische Aktivität von Molekülen signifikant verändern kann.

Kristallographie und molekulare Wechselwirkungen

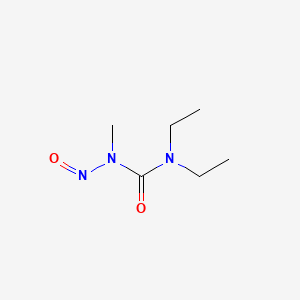

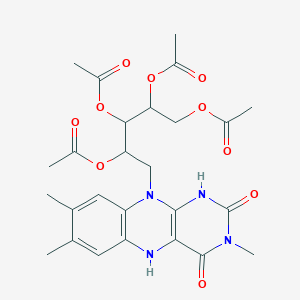

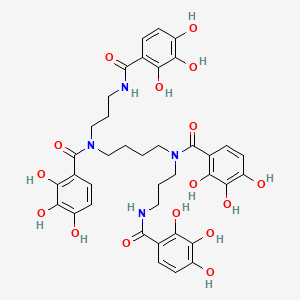

This compound: wurde in kristallographischen Studien verwendet, um molekulare Wechselwirkungen wie C-H⋯O-Wasserstoffbrückenbindungen und π-π-Stapelung zu verstehen {svg_4}. Diese Wechselwirkungen sind entscheidend für die Entwicklung neuer Materialien und Medikamente.

Halogenbindungsstudien

Die Struktur der Verbindung ermöglicht die Erforschung von Halogenbindungen, einem Gebiet von Interesse bei der Entwicklung von molekularen Erkennungssystemen und Kristalltechnik {svg_5}.

Organische Synthese

Als vielseitiger Baustein in der organischen Synthese ist This compound an verschiedenen Transformationen beteiligt, einschließlich Reaktionen mit Pentacarbonyliron und HMPA, um neuartige organische Verbindungen zu erzeugen {svg_6}.

Wirkmechanismus

Target of Action

It has been used in the synthesis of various fluorine-containing chromone-tetrazoles .

Mode of Action

It is known to be used in the synthesis of various compounds, suggesting it may interact with other molecules to form new compounds .

Result of Action

It has been used in the synthesis of various compounds, suggesting it may have a role in chemical reactions .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

6-Fluoro-3-formylchromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme prolyl hydroxylase, which is involved in the hydroxylation of proline residues in collagen. 6-Fluoro-3-formylchromone inhibits this enzyme, leading to reduced collagen synthesis. Additionally, it interacts with proteins involved in the NF-κB signaling pathway, modulating the expression of genes related to inflammation and immune response .

Cellular Effects

6-Fluoro-3-formylchromone exerts various effects on different types of cells and cellular processes. In hepatocellular carcinoma cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound causes cell cycle arrest in the G0/G1 phase and increases the expression of pro-apoptotic proteins such as Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 . Furthermore, 6-Fluoro-3-formylchromone affects cellular metabolism by inhibiting the activity of key metabolic enzymes, leading to altered energy production and reduced cell viability.

Molecular Mechanism

The molecular mechanism of 6-Fluoro-3-formylchromone involves several pathways. It binds to the active site of prolyl hydroxylase, inhibiting its activity and preventing the hydroxylation of proline residues in collagen. This inhibition leads to reduced collagen synthesis and affects the structural integrity of the extracellular matrix . Additionally, 6-Fluoro-3-formylchromone modulates the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus and reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-3-formylchromone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. In in vitro studies, the inhibitory effects on cell proliferation and induction of apoptosis are observed within 24 to 72 hours of treatment . Long-term exposure to 6-Fluoro-3-formylchromone can lead to sustained inhibition of collagen synthesis and persistent modulation of the NF-κB signaling pathway, resulting in prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of 6-Fluoro-3-formylchromone vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-tumor activities without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the adverse effects.

Metabolic Pathways

6-Fluoro-3-formylchromone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . The compound also influences the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, 6-Fluoro-3-formylchromone is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, it interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 6-Fluoro-3-formylchromone can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 6-Fluoro-3-formylchromone plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes and proteins involved in collagen synthesis and cellular metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of 6-Fluoro-3-formylchromone to specific subcellular compartments, thereby modulating its biochemical effects.

Eigenschaften

IUPAC Name |

6-fluoro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMOTNEBIKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350993 | |

| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69155-76-6 | |

| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

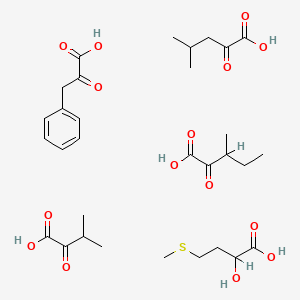

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde?

A1: The crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde reveals that the non-hydrogen atoms in the molecule are essentially coplanar []. This planar conformation is stabilized by π–π stacking interactions between the chromone units, which are observed along the a-axis direction of the crystal lattice [].

Q2: What types of intermolecular interactions are present in the crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde?

A2: In the crystal structure, 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde molecules are linked together through a combination of C–H⋯O hydrogen bonds and π–π stacking interactions []. These interactions contribute to the formation of a three-dimensional network within the crystal [].

Q3: Has there been any research on the biological activity of 6-fluoro-3-formylchromone?

A4: While one study initially suggested potential anti-cancer activity of 6-fluoro-3-formylchromone in hepatocellular carcinoma cells [], this publication was later retracted []. The reasons for the retraction were not specified in the available abstracts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-6-[[(13S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]-3,4,5-trihydroxyoxane-2-carboxamide](/img/structure/B1211240.png)

![7-chloro-2-[2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline](/img/structure/B1211245.png)